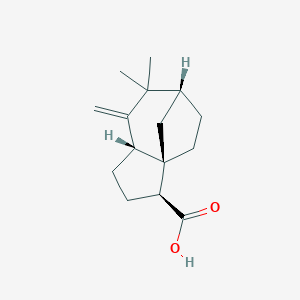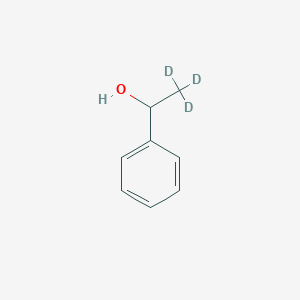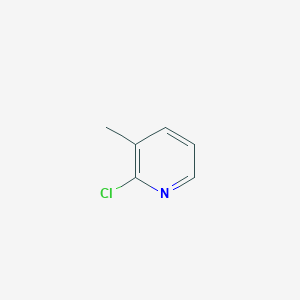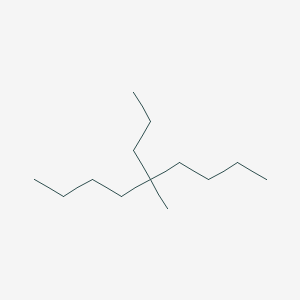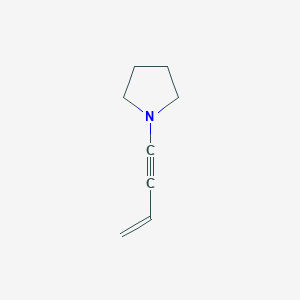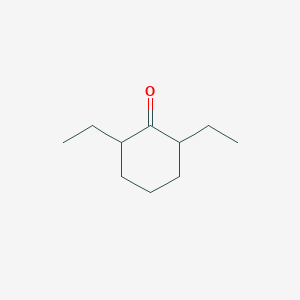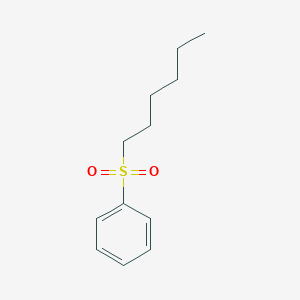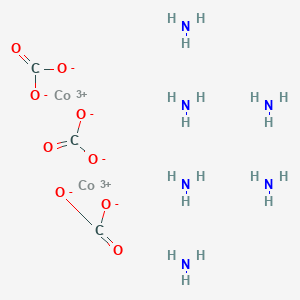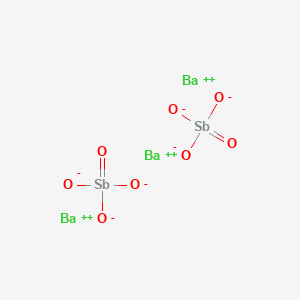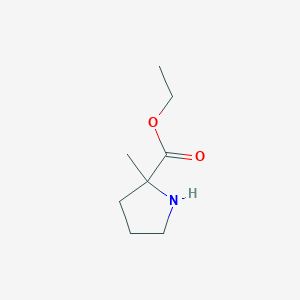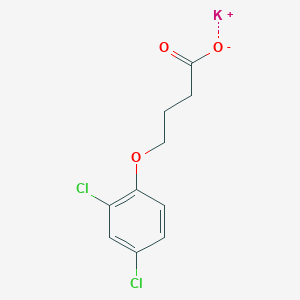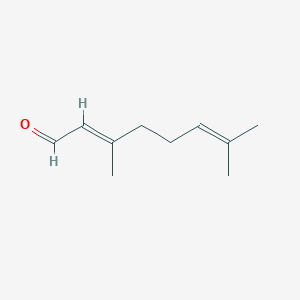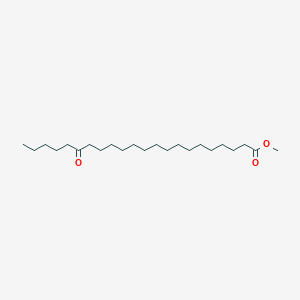
Methyl 17-oxodocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 17-oxodocosanoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxo-fatty acid family and is commonly used as a substrate for enzymes that catalyze fatty acid metabolism.
Wirkmechanismus
Methyl 17-oxodocosanoate acts as a substrate for enzymes that catalyze fatty acid metabolism. It is converted into various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. These derivatives can then be further metabolized by other enzymes in the fatty acid metabolism pathway.
Biochemische Und Physiologische Effekte
Methyl 17-oxodocosanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. Additionally, Methyl 17-oxodocosanoate has been shown to induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 17-oxodocosanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is a commonly used substrate for enzymes that catalyze fatty acid metabolism. However, there are also limitations to its use. Methyl 17-oxodocosanoate is a synthetic compound that may not accurately reflect the metabolic pathways of naturally occurring fatty acids in biological systems.
Zukünftige Richtungen
There are several future directions for the study of Methyl 17-oxodocosanoate. One area of research could be the development of new synthetic methods for the production of Methyl 17-oxodocosanoate. Additionally, further studies could be conducted to investigate the potential therapeutic applications of Methyl 17-oxodocosanoate in the treatment of various diseases such as cancer and metabolic disorders. Finally, research could also be conducted to investigate the potential environmental impact of Methyl 17-oxodocosanoate and its derivatives.
Synthesemethoden
Methyl 17-oxodocosanoate can be synthesized through the oxidation of 17-hydroxydocosanoic acid using a variety of oxidizing agents such as potassium permanganate, chromium trioxide, and sodium hypochlorite. The resulting product, Methyl 17-oxodocosanoate, can be purified using column chromatography or recrystallization methods.
Wissenschaftliche Forschungsanwendungen
Methyl 17-oxodocosanoate has been extensively used in scientific research as a substrate for enzymes that catalyze fatty acid metabolism. It is also used as a precursor for the synthesis of various fatty acid derivatives such as hydroxylated fatty acids and oxo-fatty acids. Additionally, Methyl 17-oxodocosanoate has been used as a standard for the analysis of fatty acid metabolism in various biological systems.
Eigenschaften
CAS-Nummer |
19271-80-8 |
|---|---|
Produktname |
Methyl 17-oxodocosanoate |
Molekularformel |
C23H44O3 |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
methyl 17-oxodocosanoate |
InChI |
InChI=1S/C23H44O3/c1-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
OFFCHQATCACNEB-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC(=O)CCCCCCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



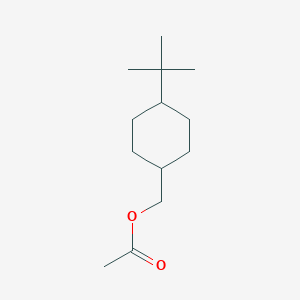
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
